1,3-DIMETHYL 5-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]FURAN-2-AMIDO}BENZENE-1,3-DICARBOXYLATE
Overview
Description
Dimethyl 5-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furoyl}amino)isophthalate is an organic compound with a complex structure that includes aromatic rings, a furan ring, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]FURAN-2-AMIDO}BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-chloro-3-methylphenoxy methyl intermediate: This step involves the reaction of 4-chloro-3-methylphenol with formaldehyde to form the corresponding phenoxy methyl compound.
Coupling with 2-furoyl chloride: The phenoxy methyl intermediate is then reacted with 2-furoyl chloride in the presence of a base such as triethylamine to form the 5-[(4-chloro-3-methylphenoxy)methyl]-2-furoyl intermediate.
Amidation with isophthalic acid: The furoyl intermediate is then reacted with dimethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furoyl}amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The aromatic rings and furan ring can be oxidized under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Dimethyl 5-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furoyl}amino)isophthalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]FURAN-2-AMIDO}BENZENE-1,3-DICARBOXYLATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: A simpler ester of isophthalic acid, used as a plasticizer and intermediate in polymer synthesis.
4-chloro-3-methylphenol: A precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
2-furoyl chloride: Used in the synthesis of furan derivatives and as a reagent in organic synthesis.
Uniqueness
Dimethyl 5-({5-[(4-chloro-3-methylphenoxy)methyl]-2-furoyl}amino)isophthalate is unique due to its combination of aromatic, furan, and ester functional groups, which confer specific chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
dimethyl 5-[[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carbonyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO7/c1-13-8-17(4-6-19(13)24)31-12-18-5-7-20(32-18)21(26)25-16-10-14(22(27)29-2)9-15(11-16)23(28)30-3/h4-11H,12H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDUUZYUVNSREU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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